Bi-linderone
Overview
Description
Bi-linderone is a compound isolated from the traditional Chinese medicinal plant Lindera aggregata . It has been found to have activity against glucosamine-induced insulin resistance in HepG2 cells at a concentration of 1 μg/mL .
Synthesis Analysis
The synthesis of Bi-linderone involves a Darzens cyclopentenedione synthesis and dioxygen-assisted photochemical dimerization . Moreover, the thermal isomerization of linderaspirone A into Bi-linderone has been discovered, which may give clues to the biosynthetic pathway for Bi-linderone .Molecular Structure Analysis
The molecular weight of Bi-linderone is 600.61, and its formula is C34H32O10 . The structure of Bi-linderone contains a spirocyclopentenedione-containing carbon skeleton .Scientific Research Applications
Insulin Sensitivity Improvement : Bi-linderone was found to show significant activity against glucosamine-induced insulin resistance in HepG2 cells at a concentration of 1 microg/mL (Wang, Gao, Zhang, & Liu, 2010).
Anti-Inflammatory and Anti-Neuroinflammatory Actions : Compounds including bi-linderone isolated from Lindera erythrocarpa demonstrated significant inhibitory effects on the production of pro-inflammatory proteins and the activation of nuclear factor κB (NF-κB), suggesting therapeutic potential in neuroinflammatory diseases (Yoon, Lee, Liu, Lee, & Lee, 2022).
Synthetic Studies and Molecular Structure : Research focusing on the synthetic studies toward bi-linderone revealed unexpected 6π-electrocyclization reactions, contributing to the understanding of the molecular structure and synthesis of this compound (Xiao, Zhang, Wang, & Hu, 2015).
Biomimetic Total Syntheses : Bi-linderone's efficient biomimetic total synthesis was achieved through simple exposure to sunlight, triggering photochemical reactions (Tan, Zheng, Liu, & Wang, 2011).
Structural Determination and Biosynthetic Pathways : Chromatographic fractionation led to the isolation of bi-linderone derivatives, contributing to the understanding of their structures and potential biosynthetic pathways (Chen, Liu, Deng, Zhang, Li, Ahmed, Yin, & Tang, 2018).
Concise Synthesis Methods : Research into the synthesis of bi-linderone has provided insights into its possible biosynthetic pathways and the methodologies for its production (Xiao, Liu, Wang, Zhang, Li, & Hu, 2013).
Antioxidant and Anticancer Activities : Isolated compounds from Lindera oxyphylla, including linderone, showed significant antioxidant activity and potential anticancer properties (Hosseinzadeh, Hadi, Mohamad, Khalilzadeh, Cheahd, & Fadaeinasab, 2013).
Formal Synthesis of Related Compounds : Studies on the formal synthesis of related compounds such as linderone and lucidone have been reported, contributing to the field of natural product synthesis (Bose & Langer, 2005).
Suppression of Breast Cancer Cell Metastasis : Methyl linderone, a related compound, was found to attenuate breast cancer cell metastasis by suppressing pro-inflammatory and metastasis-related factors (Yoon, Pham, Lee, Lee, Ryu, Oh, Oh, & Yoon, 2019).
Osteoporosis Treatment Potential : Lindera aggregata, a source of bi-linderone, demonstrated potential in osteoporosis treatment through the regulation of bone resorption and formation genes (Wang, Rong, Wang, Yu, Wang, Wang, Xue, Chen, Meng, & Peng, 2022).
properties
IUPAC Name |
9-[(3,4-dimethoxy-2,5-dioxocyclopent-3-en-1-ylidene)-methoxymethyl]-2,3,8-trimethoxy-6,10-diphenylspiro[4.5]deca-2,7-diene-1,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H32O10/c1-39-21-17-20(18-13-9-7-10-14-18)34(32(37)30(43-5)31(44-6)33(34)38)24(19-15-11-8-12-16-19)22(21)27(40-2)23-25(35)28(41-3)29(42-4)26(23)36/h7-17,20,22,24H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCIXMPUYUMOMIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(C2(C(C1C(=C3C(=O)C(=C(C3=O)OC)OC)OC)C4=CC=CC=C4)C(=O)C(=C(C2=O)OC)OC)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H32O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
600.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bi-linderone |
Citations
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